Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzoxazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, 2-Methylbenzoxazole has been used in the synthesis of HIV-reverse transcriptase inhibitors .
Biochemical Pathways
Benzoxazole derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have shown antimicrobial activity against various bacterial and fungal strains .
Action Environment
The action, efficacy, and stability of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate can be influenced by various environmental factors. For instance, it is recommended to avoid breathing dust and contact with skin and eyes when handling the compound .
Biochemical Analysis
Biochemical Properties
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by inhibiting enzymes involved in bacterial cell wall synthesis . The compound’s interaction with proteins such as bacterial ribosomal proteins can disrupt protein synthesis, leading to antimicrobial effects . Additionally, this compound may interact with fungal enzymes, inhibiting their activity and thereby exerting antifungal effects .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, benzoxazole derivatives can induce apoptosis by modulating signaling pathways such as the mitogen-activated protein kinase pathway . This modulation leads to changes in gene expression, promoting cell death. Furthermore, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit bacterial enzymes involved in cell wall synthesis by binding to their active sites . This binding prevents the enzymes from catalyzing their reactions, thereby exerting antimicrobial effects. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzoxazole derivatives can lead to hepatotoxicity and nephrotoxicity in animal models . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, the compound’s localization to mitochondria can influence cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including methyl 2-ethyl-1,3-benzoxazole-7-carboxylate, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a reaction between 2-aminophenol and an aldehyde in the presence of a base and an oxidant under irradiation with a blue LED can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. These methods prioritize high yield, good atom economy, and eco-friendliness. some methods may have limitations such as long reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide (TBHP), bases like potassium carbonate (K2CO3), and solvents like methyl cyanide or dimethyl sulfoxide (DMSO) . Reaction conditions may involve irradiation with blue LEDs or the use of specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-aminophenol with an aldehyde can yield 2-substituted benzoxazole derivatives .
Scientific Research Applications
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as intermediates in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities, including anticancer and antimicrobial effects.
Oxazole: A related compound with a similar structure but different biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
methyl 2-ethyl-1,3-benzoxazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-9-12-8-6-4-5-7(10(8)15-9)11(13)14-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKGYABLAWEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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